molecular formula C16H18ClNO3S B11478820 N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B11478820
M. Wt: 339.8 g/mol
InChI Key: DIEPYOCGHDPYPR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide is an organic compound characterized by its complex structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-ethoxy-3-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-methylaniline is dissolved in an appropriate solvent like dichloromethane. The 4-ethoxy-3-methylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the compound, potentially altering the functional groups.

    Reduction: Reduced forms, possibly affecting the sulfonamide or ethoxy groups.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

Medicine

Medically, sulfonamide derivatives are often explored for their potential as antimicrobial agents. This compound could be investigated for its efficacy against bacterial or fungal infections.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
  • N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide
  • N-(3-chloro-4-methylphenyl)-4-ethoxy-3-chlorobenzenesulfonamide

Uniqueness

N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the presence of both an ethoxy group and a methyl group on the benzenesulfonamide moiety. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial use

Properties

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-ethoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-4-21-16-8-7-14(9-12(16)3)22(19,20)18-13-6-5-11(2)15(17)10-13/h5-10,18H,4H2,1-3H3

InChI Key

DIEPYOCGHDPYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C

Origin of Product

United States

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